tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is a chemical compound with the molecular formula C15H21ClN2O4. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate typically involves the reaction of 2-chloropyridine-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: It can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyridines.
Hydrolysis: 2-chloropyridine-4-amine and carbon dioxide.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Scientific Research Applications
tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
Uniqueness
tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is unique due to its dual functionality as both a protecting group and a reactive intermediate. This dual functionality allows for greater versatility in synthetic applications compared to similar compounds .
Biological Activity
tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate (CAS No. 220270-49-5) is a synthetic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine moiety and a tert-butoxycarbonyl (Boc) protecting group, positions it as a versatile intermediate in various chemical reactions. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H21ClN2O4
- IUPAC Name : tert-butyl N-(2-chloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- Structure :
The biological activity of this compound primarily arises from its interactions with specific molecular targets. The compound acts as a protecting group for amines during chemical synthesis, preventing unwanted reactions. Upon exposure to acidic conditions, the Boc group can be selectively removed, allowing for further functionalization of the amine.
1. Enzyme Inhibition
Research indicates that compounds structurally related to this compound may exhibit enzyme inhibition properties. For instance, chlorinated pyridines have been shown to interact with enzymes or receptors, influencing their activity and providing insights into their mechanisms of action.
2. Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to protect amines allows for the development of complex molecules that can target specific biological pathways.
Table 1: Summary of Research Findings on Related Compounds
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBWMRZCFYEGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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